molecular formula C8H10N2O2S2 B13997109 ethyl N-(thiophen-2-ylcarbamothioyl)carbamate CAS No. 66646-00-2

ethyl N-(thiophen-2-ylcarbamothioyl)carbamate

Cat. No.: B13997109
CAS No.: 66646-00-2
M. Wt: 230.3 g/mol
InChI Key: PIHPCNNYUWMVOY-UHFFFAOYSA-N
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Description

Ethyl N-(thiophen-2-ylcarbamothioyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(thiophen-2-ylcarbamothioyl)carbamate typically involves the reaction of thiophene-2-carbonyl chloride with ethyl carbamate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production process while maintaining the purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(thiophen-2-ylcarbamothioyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Ethyl N-(thiophen-2-ylcarbamothioyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-(thiophen-2-ylcarbamothioyl)carbamate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and proteins, leading to the inhibition of their activity. This compound can also form hydrogen bonds with its targets, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-(thiophen-2-ylcarbamothioyl)carbamate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.

Properties

CAS No.

66646-00-2

Molecular Formula

C8H10N2O2S2

Molecular Weight

230.3 g/mol

IUPAC Name

ethyl N-(thiophen-2-ylcarbamothioyl)carbamate

InChI

InChI=1S/C8H10N2O2S2/c1-2-12-8(11)10-7(13)9-6-4-3-5-14-6/h3-5H,2H2,1H3,(H2,9,10,11,13)

InChI Key

PIHPCNNYUWMVOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=S)NC1=CC=CS1

Origin of Product

United States

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